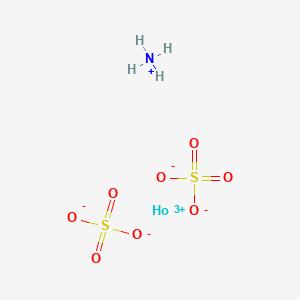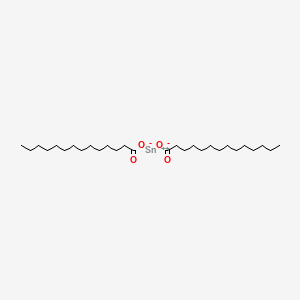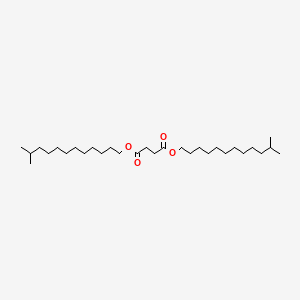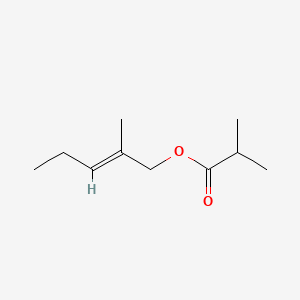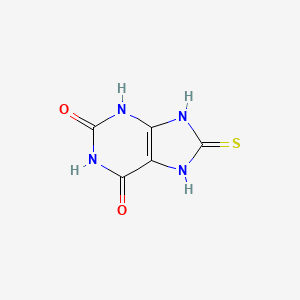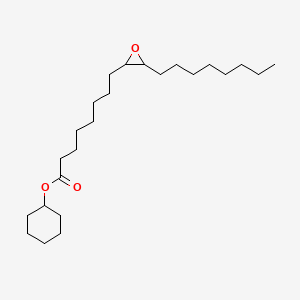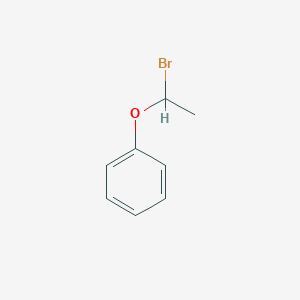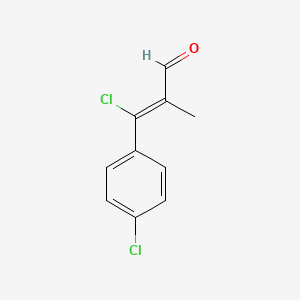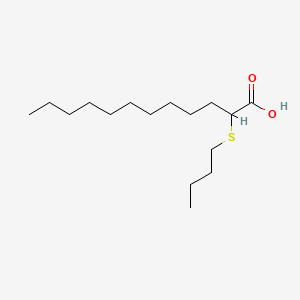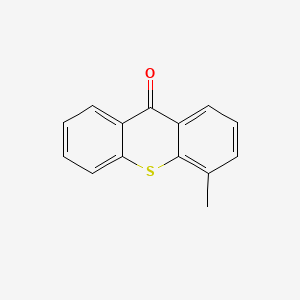
4-Methyl-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used in various scientific and industrial applications. The compound’s structure consists of a thioxanthone core with a methyl group attached at the 4th position, enhancing its chemical reactivity and photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9H-thioxanthen-9-one typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation, where the reduction product is thioxanthene.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-Methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
科学的研究の応用
4-Methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in photopolymerization reactions.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: It is being explored for its potential in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
作用機序
The mechanism of action of 4-Methyl-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive intermediates. Upon light absorption, the compound transitions to an excited state, which can then participate in various photochemical reactions. These reactions often involve the generation of reactive oxygen species, which can induce oxidative stress in biological systems or initiate polymerization reactions in industrial applications .
類似化合物との比較
Thioxanthone: The parent compound without the methyl group.
2,4-Diethyl-9H-thioxanthen-9-one: A derivative with ethyl groups at the 2nd and 4th positions.
7-Bromo-2,4-diethyl-thioxanthen-9-one: A brominated derivative with enhanced reactivity.
Uniqueness: 4-Methyl-9H-thioxanthen-9-one is unique due to the presence of the methyl group at the 4th position, which enhances its photophysical properties and reactivity. This makes it particularly useful in applications requiring efficient light absorption and reactive intermediate generation.
特性
CAS番号 |
87548-97-8 |
|---|---|
分子式 |
C14H10OS |
分子量 |
226.30 g/mol |
IUPAC名 |
4-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10OS/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 |
InChIキー |
IXBNDVAWTMCRPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



